molecular formula C9H7ClF2O2 B168839 Ethyl 2-chloro-4,5-difluorobenzoate CAS No. 128800-37-3

Ethyl 2-chloro-4,5-difluorobenzoate

Cat. No. B168839
M. Wt: 220.6 g/mol
InChI Key: OFACIKFWNCTFCU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4,5-difluorobenzoate is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 g/mol . This compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4,5-difluorobenzoate is 1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-chloro-4,5-difluorobenzoate is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the available resources.

Scientific Research Applications

1. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to Ethyl 2-chloro-4,5-difluorobenzoate, is a versatile intermediate in synthesizing trifluoromethyl heterocycles. This synthesis involves key steps of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, leading to a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

2. Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines

In another study, a mixture of Ethyl chloroformate/DMF, similar to Ethyl 2-chloro-4,5-difluorobenzoate, was used for facile ring closure in synthesizing thiazolo[5,4-d]pyrimidines. These compounds demonstrated activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

3. Apoptosis-Inducing Agents for Breast Cancer

In a 2020 study, a compound similar to Ethyl 2-chloro-4,5-difluorobenzoate, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was synthesized. This compound and its derivatives were evaluated for cytotoxicity against breast cancer cell lines, showing significant antiproliferative potential (Gad et al., 2020).

4. Synthesis of 2-Chloro-4-chloromethylbenzothiazole

A study in 2009 reported the synthesis of 2-Chloro-6-chloromethylbenzothiazole from ethyl 4-aminobenzonic, involving a series of reactions including chlorization, which is a process related to the use of Ethyl 2-chloro-4,5-difluorobenzoate (Zheng-hong, 2009).

5. Synthesis of Thiazole Compounds with Anti-bacterial Activities

Ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate, related to Ethyl 2-chloro-4,5-difluorobenzoate, was synthesized and showed promising antibacterial properties. It was used in creating novel thiazole compounds containing an ether structure, demonstrating fungicidal activities against specific pathogens (Li-ga, 2015).

Safety And Hazards

Ethyl 2-chloro-4,5-difluorobenzoate may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to use personal protective equipment, such as gloves and eye protection, when handling this compound .

properties

IUPAC Name

ethyl 2-chloro-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFACIKFWNCTFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232428
Record name Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4,5-difluorobenzoate

CAS RN

128800-37-3
Record name Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128800-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-4,5-difluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Salar, KM Khan, M Taha, NH Ismail, B Ali… - European journal of …, 2017 - Elsevier
Current study is based on the biology-oriented drug synthesis (BIODS) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives 1–26, by treating metronidazole with …
Number of citations: 28 www.sciencedirect.com

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